molecular formula C9H11BrN2 B1612039 6-bromo-N-(cyclopropylmethyl)pyridin-2-amine CAS No. 351421-77-7

6-bromo-N-(cyclopropylmethyl)pyridin-2-amine

Cat. No. B1612039
Key on ui cas rn: 351421-77-7
M. Wt: 227.1 g/mol
InChI Key: LSHIRYQQXKVBPG-UHFFFAOYSA-N
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Patent
US06472403B2

Procedure details

A solution of 2,6-dibromopyridine (33.0 g, 139 mmol) and cyclopropanemethylamine (10.8 g, 153 mmol) in DIPEA (27 mL) was heated at reflux for 24 h in a sealed pressure tube. The reaction mixture was cooled, concentrated in vacuo, and the residue was partitioned between EtOAc (250 mL) and saturated aqueous NaHCO3 (200 mL). The organic layer was washed with water (200 mL) followed by brine (200 mL) and dried (Na2SO4). The organic layer was filtered, concentrated in vacuo, and purified by flash chromatography (silica, 10% EtOAc/hexanes) affording 26 g of amine 2-1 as a white solid in 82% yield.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Yield
82%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[CH:9]1([CH2:12][NH2:13])[CH2:11][CH2:10]1>CCN(C(C)C)C(C)C>[Br:8][C:4]1[N:3]=[C:2]([NH:13][CH2:12][CH:9]2[CH2:11][CH2:10]2)[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
10.8 g
Type
reactant
Smiles
C1(CC1)CN
Name
Quantity
27 mL
Type
solvent
Smiles
CCN(C(C)C)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h in a sealed pressure tube
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc (250 mL) and saturated aqueous NaHCO3 (200 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica, 10% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)NCC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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